Cas no 57987-78-7 (Pyrimidine, 2-[4-(2-naphthalenylmethyl)-1-piperazinyl]-)
57987-78-7 structure
Product Name:Pyrimidine, 2-[4-(2-naphthalenylmethyl)-1-piperazinyl]-
CAS-nummer:57987-78-7
MF:C19H20N4
MW:304.388903617859
CID:343566
PubChem ID:750975
Update Time:2025-04-19
Pyrimidine, 2-[4-(2-naphthalenylmethyl)-1-piperazinyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Pyrimidine, 2-[4-(2-naphthalenylmethyl)-1-piperazinyl]-
- 2-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine
- 2-(4-Naphthalen-2-ylmethyl-piperazin-1-yl)-pyrimidine
- SCHEMBL11816891
- DTXSID80353748
- Oprea1_186235
- 1-(beta-napthylmethyl)-4-(2-pyrimidinyl)-piperazine
- 57987-78-7
- 2-[4-(2-naphthylmethyl)-1-piperazinyl]pyrimidine
- AKOS000558761
- 5259-55-2
- CCG-327940
- Oprea1_021667
- WGLZLHIISCSIPH-UHFFFAOYSA-N
-
- Inchi: 1S/C19H20N4/c1-2-5-18-14-16(6-7-17(18)4-1)15-22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9,14H,10-13,15H2
- InChI-sleutel: WGLZLHIISCSIPH-UHFFFAOYSA-N
- LACHT: N1(CC2C=CC3C=CC=CC=3C=2)CCN(C2N=CC=CN=2)CC1
Berekende eigenschappen
- Exacte massa: 304.169
- Monoisotopische massa: 304.16879665g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 3
- Complexiteit: 360
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 32.3Ų
Experimentele eigenschappen
- PSA: 32.26
Pyrimidine, 2-[4-(2-naphthalenylmethyl)-1-piperazinyl]- Gerelateerde literatuur
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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